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Compound of Interest

Compound Name:
(2-Amino-3-

methylphenyl)methanol

Cat. No.: B1268403 Get Quote

An In-Depth Technical Guide to (2-Amino-3-methylphenyl)methanol

This guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and characterization of (2-Amino-3-methylphenyl)methanol, a key building block

in organic synthesis. It is intended for researchers, scientists, and professionals in drug

development and chemical manufacturing.

Molecular Structure and Properties
(2-Amino-3-methylphenyl)methanol, also known as 2-Amino-3-methylbenzyl alcohol, is an

aromatic compound containing a benzene ring substituted with an amino (-NH₂), a methyl (-

CH₃), and a hydroxymethyl (-CH₂OH) group.

Molecular Structure:

Chemical Name: (2-Amino-3-methylphenyl)methanol

Synonyms: 2-Amino-3-methylbenzyl alcohol, 2-Amino-3-methylbenzenemethanol[1][2]

CAS Number: 57772-50-6[1][2][3]

Molecular Formula: C₈H₁₁NO[1][2][3]

SMILES: OCc1cccc(C)c1N[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1268403?utm_src=pdf-interest
https://www.benchchem.com/product/b1268403?utm_src=pdf-body
https://www.benchchem.com/product/b1268403?utm_src=pdf-body
https://www.benchchem.com/product/b1268403?utm_src=pdf-body
https://www.benchchem.com/product/b1268403?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://openstax.org/books/organic-chemistry/pages/12-1-mass-spectrometry-of-small-molecules-magnetic-sector-instruments
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://openstax.org/books/organic-chemistry/pages/12-1-mass-spectrometry-of-small-molecules-magnetic-sector-instruments
https://pubs.acs.org/doi/pdf/10.1021/bk-2016-1225.ch001
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://openstax.org/books/organic-chemistry/pages/12-1-mass-spectrometry-of-small-molecules-magnetic-sector-instruments
https://pubs.acs.org/doi/pdf/10.1021/bk-2016-1225.ch001
https://openstax.org/books/organic-chemistry/pages/12-1-mass-spectrometry-of-small-molecules-magnetic-sector-instruments
https://pubs.acs.org/doi/pdf/10.1021/bk-2016-1225.ch001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structure consists of a phenylmethanol backbone with an amino group at position 2 and a

methyl group at position 3 relative to the methanol substituent.

Physicochemical Data
The quantitative properties of (2-Amino-3-methylphenyl)methanol are summarized in the

table below for quick reference.

Property Value Source(s)

Molecular Weight 137.18 g/mol [1][2][3]

Appearance White to Off-White Solid [2]

Melting Point 67-69 °C [2]

Boiling Point 135-145 °C (at 12 Torr) [2]

Density (Predicted) 1.126 ± 0.06 g/cm³ [2]

pKa (Predicted) 14.48 ± 0.10 [2]

Solubility Slightly soluble in Chloroform [2]

Experimental Protocols
This section details the methodologies for the synthesis and structural characterization of (2-
Amino-3-methylphenyl)methanol.

Synthesis Protocol: Reduction of 2-Amino-3-
methylbenzoic Acid
A common method for synthesizing (2-Amino-3-methylphenyl)methanol is the reduction of

the corresponding carboxylic acid using a strong reducing agent like lithium aluminum hydride

(LiAlH₄).[2]

Materials:

2-Amino-3-methylbenzoic acid
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Lithium aluminum hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

Deionized Water (H₂O)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Diatomaceous earth (Celite)

Procedure:

Preparation of Benzoic Acid Solution: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in

anhydrous THF at room temperature.

Preparation of Reducing Agent Suspension: In a separate reaction vessel under an inert

atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride

(approx. 2.4 eq) in anhydrous THF.

Reduction Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the benzoic

acid solution dropwise to the suspension over a period of 20-30 minutes, ensuring the

temperature remains controlled.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction mixture to stir at room temperature for 3-4 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully

quench the excess LiAlH₄ by the slow, dropwise addition of water.

Workup and Extraction: Filter the resulting suspension through a pad of diatomaceous earth

and wash the filter cake thoroughly with ethyl acetate.[2] Transfer the combined filtrate to a

separatory funnel, wash with brine, dry the organic phase over anhydrous MgSO₄, and filter.
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Isolation: Concentrate the organic phase under reduced pressure using a rotary evaporator

to yield the crude (2-Amino-3-methylphenyl)methanol product. Further purification can be

achieved by recrystallization if necessary.

Characterization Protocols
To confirm the identity and purity of the synthesized product, a combination of spectroscopic

methods is employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include:

A singlet for the methyl group (-CH₃) protons.

A singlet or broad singlet for the alcohol (-OH) proton; its chemical shift is concentration-

dependent.[4]

A singlet for the benzylic (-CH₂) protons.

A broad singlet for the amine (-NH₂) protons.[4]

Multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons

on the benzene ring.

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Aromatic carbons typically

appear in the 120-150 ppm region.[1] Eight distinct signals are expected, corresponding to

the 8 carbon atoms in the molecule. Carbons attached to the nitrogen and oxygen atoms will

be shifted accordingly.[5]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.
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Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Absorptions:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the alcohol group.

N-H Stretch: Two distinct peaks for the primary amine in the 3300-3500 cm⁻¹ region

(asymmetric and symmetric stretching).[5]

C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

N-H Scissoring: An absorption around 1550-1650 cm⁻¹.[5]

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

C-N Stretch: An absorption for the aromatic amine between 1200-1350 cm⁻¹.[5]

2.2.3. Mass Spectrometry (MS)

Method: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable methods. High-

Resolution Mass Spectrometry (HRMS) is recommended for confirming the elemental

composition.[6][7]

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Analysis:

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the

molecular weight (137.18).

HRMS should confirm the molecular formula C₈H₁₁NO with high accuracy (typically within

5 ppm).[6]
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Common fragmentation patterns for benzyl alcohols may include the loss of H₂O or the

OH radical.

Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the synthesis and characterization of

(2-Amino-3-methylphenyl)methanol.
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- Stir at Room Temperature

3. Quench Reaction
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4. Filtration
- Filter through Celite
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5. Extraction & Drying
- Wash with Brine
- Dry over MgSO4
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- Remove solvent via rotary evaporation

Crude Product
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Caption: Synthesis and Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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